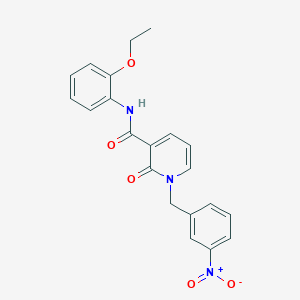
N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the ethoxy and nitro groups enhances its chemical versatility, potentially influencing its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antitumor activity. For instance, studies have shown that certain dihydropyridine derivatives can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and Aurora-A kinase. This suggests that this compound may also possess similar properties, warranting further investigation into its structure-activity relationship (SAR) .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties by modulating pathways associated with inflammation. The ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 may be a characteristic shared by this compound. Preliminary studies should focus on evaluating its effect on these pathways to confirm its potential as an anti-inflammatory agent.
Antimicrobial Activity
Emerging evidence suggests that the compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound could be explored for its antibacterial activity. Testing against both Gram-positive and Gram-negative bacteria would provide insights into its spectrum of activity.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a related dihydropyridine derivative on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis. This finding supports the hypothesis that this compound may similarly induce cytotoxic effects in cancer cells.
- Anti-inflammatory Mechanism : In vitro assays revealed that a structurally similar compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS. This suggests that this compound could modulate inflammatory responses effectively.
Research Findings Summary Table
特性
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-29-19-11-4-3-10-18(19)22-20(25)17-9-6-12-23(21(17)26)14-15-7-5-8-16(13-15)24(27)28/h3-13H,2,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSUULAOKBCZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














